molecular formula C7H9F3O3 B2463450 Methyl 4-(2,2,2-trifluoroethoxy)but-2-enoate CAS No. 1864760-24-6

Methyl 4-(2,2,2-trifluoroethoxy)but-2-enoate

Cat. No.: B2463450
CAS No.: 1864760-24-6
M. Wt: 198.141
InChI Key: NPHAQDSRNXIXHZ-NSCUHMNNSA-N
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Description

“Methyl 4-(2,2,2-trifluoroethoxy)but-2-enoate” is a chemical compound with the molecular formula C7H9F3O3 . It has a molecular weight of 198.14 . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9F3O3/c1-12-6(11)3-2-4-13-5-7(8,9)10/h2-3H,4-5H2,1H3/b3-2+ . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . Unfortunately, the boiling point and other physical and chemical properties are not specified in the available resources .

Scientific Research Applications

Synthesis Applications

  • Use in Asymmetric Synthesis: Methyl 4-(5-nitro-1,3-dioxaspiro[5.5]undecan-5-yl)but-2-enoate, a derivative, has been used in asymmetric synthesis, particularly in the synthesis of branched-chain analogues of azapyranoses (Budzińska & Sas, 2001).
  • Inhibitory Properties in Bacterial Biosynthesis: A related compound, methyl 4-oxo-4-phenylbut-2-enoate, exhibits in vivo activity against MRSA by inhibiting MenB in bacterial menaquinone biosynthesis (Matarlo et al., 2016).

Material Chemistry and Catalysis

  • In Crystal Engineering: Fluorous compounds like 4-[(2,2,2-trifluoroethoxy)methyl]pyridinium halide salts have potential applications in crystal engineering, useful in materials chemistry and catalysis (Lu et al., 2016).

Chemical Transformation Studies

  • Study of Substituent Effects on Lactonisation: Research on 5-alkyl-3,4-difluorofuran-2(5H)-ones, starting with radical addition to methyl 2,3,3-trifluoroprop-2-enoate, helps understand substituent effects on lactonisation, enhancing knowledge in the field of fluorinated hydroxyesters (Hajduch et al., 2014).

Photochemical Studies

  • Photosensitized Oxidation: Methyl cis-4-oxoalk-2-enoates synthesized through singlet oxygen oxygenation of corresponding 2-methoxyfurans, has been a subject of photochemical studies, contributing to the understanding of photosensitized oxidation in organic chemistry (Iesce et al., 1995).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it include H227, H302, H315, H319, and H335 . The precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

Properties

IUPAC Name

methyl (E)-4-(2,2,2-trifluoroethoxy)but-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O3/c1-12-6(11)3-2-4-13-5-7(8,9)10/h2-3H,4-5H2,1H3/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPHAQDSRNXIXHZ-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CCOCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/COCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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